Cyclopentene, 1-bromo-2-(dimethoxymethyl)-
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Overview
Description
Cyclopentene, 1-bromo-2-(dimethoxymethyl)- is an organic compound with the molecular formula C8H13BrO2 It is a derivative of cyclopentene, where a bromine atom and a dimethoxymethyl group are attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentene, 1-bromo-2-(dimethoxymethyl)- typically involves the bromination of cyclopentene followed by the introduction of the dimethoxymethyl group. One common method involves the reaction of cyclopentene with bromine in the presence of a solvent such as dichloromethane to yield 1-bromo-cyclopentene. This intermediate is then reacted with dimethoxymethane in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to produce Cyclopentene, 1-bromo-2-(dimethoxymethyl)- .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclopentene, 1-bromo-2-(dimethoxymethyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form cyclopentene derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can yield cyclopentene derivatives with hydrogen replacing the bromine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Cyclopentene derivatives with various functional groups replacing the bromine atom.
Oxidation: Cyclopentene derivatives with oxidized functional groups.
Reduction: Cyclopentene with hydrogen replacing the bromine atom.
Scientific Research Applications
Cyclopentene, 1-bromo-2-(dimethoxymethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentene, 1-bromo-2-(dimethoxymethyl)- involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the dimethoxymethyl group make the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(methoxymethyl)benzene
- 2-Bromo-4,4-dimethyl-2-cyclopenten-1-one
- 1-Bromo-3-(1,1-dimethoxyethyl)benzene
Uniqueness
Cyclopentene, 1-bromo-2-(dimethoxymethyl)- is unique due to the presence of both a bromine atom and a dimethoxymethyl group on the cyclopentene ring.
Properties
CAS No. |
158233-90-0 |
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Molecular Formula |
C8H13BrO2 |
Molecular Weight |
221.09 g/mol |
IUPAC Name |
1-bromo-2-(dimethoxymethyl)cyclopentene |
InChI |
InChI=1S/C8H13BrO2/c1-10-8(11-2)6-4-3-5-7(6)9/h8H,3-5H2,1-2H3 |
InChI Key |
ZWISFDAMIAYVJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(CCC1)Br)OC |
Origin of Product |
United States |
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